molecular formula C18H24N2O B5865998 1-Ethyl-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine

1-Ethyl-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine

Cat. No.: B5865998
M. Wt: 284.4 g/mol
InChI Key: QHTSFCUNVHINBX-UHFFFAOYSA-N
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Description

1-Ethyl-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 1-Ethyl-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine involves several steps. One common synthetic route includes the reaction of 4-methoxynaphthalene with ethylpiperazine under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Ethyl-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

1-Ethyl-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-Ethyl-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine can be compared with other similar compounds, such as:

    1-Ethyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine: This compound has a sulfonyl group instead of a methyl group, which may result in different chemical and biological properties.

    1-(4-methoxynaphthalen-1-yl)ethan-1-one: This compound has a ketone group instead of a piperazine ring, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-ethyl-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-3-19-10-12-20(13-11-19)14-15-8-9-18(21-2)17-7-5-4-6-16(15)17/h4-9H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTSFCUNVHINBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C3=CC=CC=C23)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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